Sodium (2R)-2,3-bis(pentadecanoyloxy)propyl 2,3-dihydroxypropyl phosphate

Catalog No.
S960437
CAS No.
322647-32-5
M.F
C36H71NaO10P
M. Wt
717.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium (2R)-2,3-bis(pentadecanoyloxy)propyl 2,3-di...

CAS Number

322647-32-5

Product Name

Sodium (2R)-2,3-bis(pentadecanoyloxy)propyl 2,3-dihydroxypropyl phosphate

IUPAC Name

sodium;2,3-dihydroxypropyl [(2R)-2,3-di(pentadecanoyloxy)propyl] phosphate

Molecular Formula

C36H71NaO10P

Molecular Weight

717.9 g/mol

InChI

InChI=1S/C36H71O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-35(39)43-31-34(32-45-47(41,42)44-30-33(38)29-37)46-36(40)28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h33-34,37-38H,3-32H2,1-2H3,(H,41,42);/t33?,34-;/m1./s1

InChI Key

FDCPCTFYMORYNZ-XWYVMIOLSA-N

SMILES

CCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCCC.[Na+]

Canonical SMILES

CCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCC.[Na]

Isomeric SMILES

CCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCC.[Na]

Sodium (2R)-2,3-bis(pentadecanoyloxy)propyl 2,3-dihydroxypropyl phosphate is a complex phospholipid compound characterized by its unique structure, which includes a phosphate group and long-chain fatty acid moieties. This compound features two pentadecanoyloxy groups attached to a glycerol backbone, along with two hydroxyl groups that contribute to its amphiphilic nature, making it suitable for various biological and pharmaceutical applications. The sodium salt form enhances its solubility in aqueous environments, facilitating its use in formulations.

The chemical reactivity of Sodium (2R)-2,3-bis(pentadecanoyloxy)propyl 2,3-dihydroxypropyl phosphate can be attributed to its functional groups:

  • Phosphorylation: The phosphate group can participate in esterification reactions, forming bonds with alcohols or amines.
  • Hydrolysis: Under acidic or basic conditions, the ester bonds can undergo hydrolysis, releasing fatty acids and glycerol derivatives.
  • Transesterification: The compound can react with other alcohols to exchange fatty acid chains, potentially modifying its properties for specific applications.

These reactions are significant for modifying the compound's characteristics for desired biological activities.

Sodium (2R)-2,3-bis(pentadecanoyloxy)propyl 2,3-dihydroxypropyl phosphate exhibits various biological activities:

  • Cell Membrane Interaction: Due to its phospholipid nature, it can integrate into cell membranes, influencing membrane fluidity and permeability.
  • Immunomodulatory Effects: Research has indicated that similar phospholipid compounds can modulate immune responses by activating specific immune cell types.
  • Antimicrobial Properties: Some studies suggest that compounds with long-chain fatty acids exhibit antimicrobial activity against various pathogens.

These properties make it a candidate for drug delivery systems and therapeutic formulations.

The synthesis of Sodium (2R)-2,3-bis(pentadecanoyloxy)propyl 2,3-dihydroxypropyl phosphate typically involves several steps:

  • Glycerol Derivatization: Starting from glycerol, the hydroxyl groups are modified to introduce pentadecanoyl chains through esterification.
  • Phosphorylation: The resulting compound is then phosphorylated using phosphorus oxychloride or similar reagents to introduce the phosphate group.
  • Sodium Salting: Finally, sodium ions are introduced to form the sodium salt of the compound, enhancing its solubility.

Each step requires careful control of reaction conditions to ensure high yields and purity.

Sodium (2R)-2,3-bis(pentadecanoyloxy)propyl 2,3-dihydroxypropyl phosphate has several notable applications:

  • Drug Delivery Systems: Its amphiphilic nature allows it to form liposomes or micelles for encapsulating hydrophobic drugs.
  • Cosmetic Formulations: It is used in skincare products due to its moisturizing properties and ability to enhance skin penetration of active ingredients.
  • Biological Research: The compound serves as a model system for studying membrane dynamics and interactions in cellular biology.

Interaction studies involving Sodium (2R)-2,3-bis(pentadecanoyloxy)propyl 2,3-dihydroxypropyl phosphate focus on its behavior in biological systems:

  • Cellular Uptake: Investigations into how this compound interacts with cell membranes reveal insights into endocytosis mechanisms and cellular uptake efficiency.
  • Protein Binding: Studies assess how this phospholipid binds to proteins involved in signaling pathways or membrane transport.
  • Toxicity Assessments: Evaluations of cytotoxicity in various cell lines help determine safe concentrations for therapeutic use.

These studies are crucial for understanding the compound's potential as a therapeutic agent.

Several compounds share structural similarities with Sodium (2R)-2,3-bis(pentadecanoyloxy)propyl 2,3-dihydroxypropyl phosphate. Here is a comparison highlighting their uniqueness:

Compound NameStructure SimilaritiesUnique Features
Disodium [3-[2,3-di(octadeca-9,12-dienoyloxy)propoxy-oxidophosphoryl]oxy-2-hydroxypropyl]Contains a phosphate group and long-chain fatty acidsHas multiple double bonds in fatty acids
1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholinePhospholipid structure with glycerol backboneCholine head group enhances membrane stability
1-myristoyl-2-palmitoyl-sn-glycero-3-phosphocholineSimilar amphiphilic propertiesShorter fatty acid chains compared to pentadecanoyloxy groups

These comparisons underscore the unique characteristics of Sodium (2R)-2,3-bis(pentadecanoyloxy)propyl 2,3-dihydroxypropyl phosphate regarding its long-chain fatty acid composition and potential applications in drug delivery and biochemistry.

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

3

Exact Mass

717.46825474 g/mol

Monoisotopic Mass

717.46825474 g/mol

Heavy Atom Count

48

Dates

Modify: 2023-08-16

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